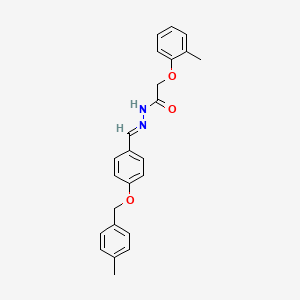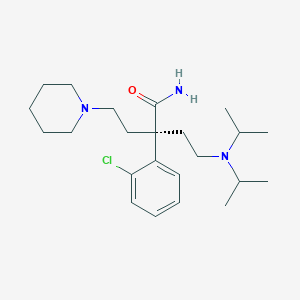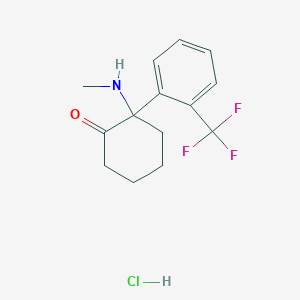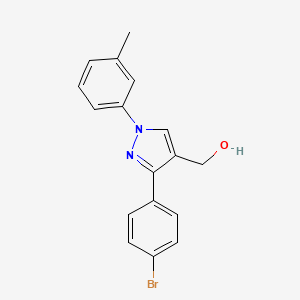
1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group, two chlorine atoms, and two methyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
化学反応の分析
Types of Reactions
1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
1H-Pyrazole-4-carboxamide derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups with varying positions and numbers of chlorine atoms.
Dimethylpyrazole derivatives: Compounds with dimethyl groups on the pyrazole ring but different functional groups.
Uniqueness
1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Its dual chlorine substitution and carboxamide group make it a versatile compound for various applications.
特性
CAS番号 |
64174-46-5 |
|---|---|
分子式 |
C12H11Cl2N3O |
分子量 |
284.14 g/mol |
IUPAC名 |
5-chloro-N-(3-chlorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-10(11(14)17(2)16-7)12(18)15-9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,15,18) |
InChIキー |
UYRHVNDOUDUUNX-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C(=O)NC2=CC(=CC=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)







![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005609.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)
